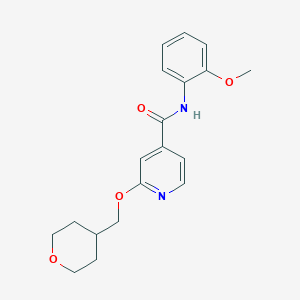

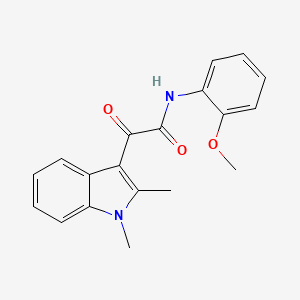

N-(3,4-二甲氧基苯基)-3-硝基-4-(1H-1,2,4-三唑-1-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .

Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds often involves the use of 3-amino-1,2,4-triazole . For example, a one-pot three-component condensation has been described for the formation of novel triazolo pyrimidine compounds .Chemical Reactions Analysis

1,2,4-Triazoles can participate in a variety of chemical reactions. For instance, they can undergo Michael addition reactions with chalcones .科学研究应用

Organic Synthesis and Catalysis

The study of new catalytic protocols for sustainable organic compound synthesis is of great interest. Researchers have explored the use of ionic organic solids, such as 1,3-bis(carboxymethyl)imidazolium chloride , as catalysts. These catalysts enable the Michael addition of N-heterocycles to chalcones. Notably, this methodology has been applied to the preparation of Bionet1_000729 with moderate yield. Both the preparation of chalcone and the triazole Michael addition to chalcone exhibit good green metrics .

Nitrogen-Containing Heterocycles and Bioactivity

Nitrogen-containing heteroarene units play a crucial role in natural products and synthetic compounds. Triazole derivatives, including Bionet1_000729 , exhibit diverse biological effects due to their structural characteristics. These compounds are easier to bind with target molecules, making them valuable in drug discovery. Specifically, β-azolyl ketones, such as Bionet1_000729 , have been explored for their potential as fungicides, bactericides, and herbicides .

Aza-Michael Reaction and β-Aminocarbonyl Derivatives

The aza-Michael reaction is a powerful synthetic tool for accessing β-aminocarbonyl derivatives. It allows the efficient synthesis of bioactive compounds. In the case of Bionet1_000729 , this reaction provides access to a valuable precursor. Researchers have investigated various pathways for achieving β-heteroarylated carbonyl compounds, including the conjugate addition of N-heterocycles to α,β-unsaturated ketones .

- Medication-Related Osteonecrosis of the Jaw (MRONJ) : Investigate whether Bionet1_000729 could play a role in treating MRONJ, a condition associated with antiresorptive therapies like bisphosphonates .

- Platelet-Rich Fibrin (PRF) : Explore the use of PRF, which contains growth factors, in promoting tissue regeneration. Could Bionet1_000729 enhance PRF’s efficacy? Further research is needed .

- Cancer Therapy : Given its unique structure, Bionet1_000729 might have potential as an anticancer agent. Investigate its effects on cancer cell lines and tumor models .

作用机制

属性

IUPAC Name |

N-(3,4-dimethoxyphenyl)-3-nitro-4-(1,2,4-triazol-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5O5/c1-26-15-6-4-12(8-16(15)27-2)20-17(23)11-3-5-13(14(7-11)22(24)25)21-10-18-9-19-21/h3-10H,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEGOQGDYOMALHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)N3C=NC=N3)[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dimethoxyphenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(benzo[c][1,2,5]thiadiazole-5-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B2433700.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)acetamide](/img/structure/B2433704.png)

![N-[4-(4-Phenylpiperazin-1-yl)butan-2-yl]but-2-ynamide](/img/structure/B2433705.png)

![N-(3-bromophenyl)-2-(2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2433706.png)

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-ethyl-N-phenylacetamide](/img/structure/B2433709.png)

![2-[(4-Bromophenyl)methylsulfanyl]-1-(4-bromophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2433715.png)

![2-Methyl-6-[3-(propan-2-yl)-2,5-dihydro-1,2,4-oxadiazol-5-ylidene]cyclohexa-2,4-dien-1-imine](/img/structure/B2433717.png)